N,N-Dibenzyl-2-azaspiro[4.5]decan-8-amine
Description
Significance of Spirocyclic Scaffolds in Molecular Design
Spirocyclic scaffolds are a unique class of molecules characterized by two rings connected through a single, shared atom known as the spiro atom. tandfonline.com This structural feature imparts a distinct three-dimensional (3D) geometry, which is a significant advantage in molecular design, particularly in the field of drug discovery. tandfonline.comnih.gov Unlike flat, aromatic systems, the inherent 3D nature of spirocycles allows for the projection of functional groups in multiple directions, which can lead to more precise and significant interactions with the complex 3D binding sites of biological targets like proteins. tandfonline.com
The rigidity of spirocycles, especially those composed of smaller rings, limits their conformational flexibility, which can help improve binding affinity to a target and reduce off-target interactions. tandfonline.comresearchgate.net This conformational restraint is a valuable tool for fine-tuning a molecule's properties. researchgate.netnih.gov Furthermore, the increased sp³ character of spirocyclic systems, compared to their aromatic counterparts, is expected to enhance water solubility, a crucial property for drug candidates. tandfonline.com The introduction of a spirocyclic core has been successfully used to optimize the physical and metabolic properties of biologically active compounds. tandfonline.com Despite their potential, the synthesis of these complex structures can be challenging due to the presence of the quaternary spiro-carbon atom. tandfonline.comnih.gov
Overview of Azaspiro[4.5]decane Derivatives as Synthetic Targets
Azaspiro[4.5]decane derivatives belong to the broader class of spiro-heterocyclic compounds, which are of great interest to organic and medicinal chemists. researchgate.net The inclusion of a nitrogen atom within the spirocyclic framework, as in azaspirocycles, provides a site for further chemical modification and can be crucial for biological activity. These structures combine the structural rigidity and 3D complexity of the spiro-core with the chemical functionality of an amine. researchgate.net
The azaspiro[4.5]decane skeleton, which consists of a five-membered ring and a six-membered ring sharing a spirocenter, is a prominent scaffold in the development of new therapeutic agents. For instance, various 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as selective ligands for sigma-1 (σ₁) receptors, which are implicated in a range of neurological and psychiatric disorders. researchgate.netnih.gov Research has shown that ligands based on these scaffolds can exhibit high, nanomolar affinity for σ₁ receptors. researchgate.netnih.govacs.orgnih.gov The development of efficient synthetic methods, such as diastereoselective tandem cyclization reactions, provides access to these complex scaffolds under mild conditions. researchgate.net The versatility of the azaspiro[4.5]decane core makes it a valuable synthetic target for creating libraries of compounds for screening and lead optimization in drug discovery programs. tandfonline.comresearchgate.net
Table 1: Properties of Representative Azaspiro[4.5]decane Precursors This table provides physical and chemical data for common azaspiro[4.5]decane building blocks used in organic synthesis.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Boiling Point (°C) |
| 1,4-Dioxa-8-azaspiro[4.5]decane | 177-11-7 | C₇H₁₃NO₂ | 143.18 | Liquid | 108-111 / 26 mmHg sigmaaldrich.com |
| 2-Azaspiro[4.5]decan-3-one | 64744-50-9 | C₉H₁₅NO | 153.22 | Solid | Not Available |
Data sourced from references sigmaaldrich.com, sigmaaldrich.com, and nih.gov.
Role of the N,N-Dibenzyl Amine Functionality in Chemical Research
The N,N-dibenzyl amine group is a significant functionality in organic synthesis, primarily utilized as a protecting group for primary amines. nih.gov A protecting group is a chemical moiety that is temporarily attached to a functional group to render it non-reactive during a chemical transformation elsewhere in the molecule. masterorganicchemistry.com The dibenzyl group is particularly effective because it can be installed easily and is stable under a variety of reaction conditions, yet it can be removed under specific, mild conditions, typically through catalytic hydrogenation. nih.govmasterorganicchemistry.com
In the synthesis of complex molecules like pseudopeptides, the choice of the N-protecting group is critical for the reaction's success and stereoselectivity. nih.gov The use of the N,N-dibenzyl group has been shown to be essential for achieving high yields in certain cyclization reactions, such as the Mitsunobu reaction to form β-lactam rings, where other protecting groups failed. nih.gov Beyond its role in protection, dibenzylamine (B1670424) itself is an important intermediate in the manufacture of other chemicals. google.com The benzylation of amines can be achieved using reagents like dibenzyl carbonate, which is considered a greener alternative to benzyl (B1604629) halides. acs.org The steric and electronic properties of the dibenzyl group can influence the outcome of a reaction, making it a key tool for synthetic chemists. nih.gov
Table 2: Comparison of Common Amine Protecting Groups This table outlines key features of the N,N-Dibenzyl group compared to other frequently used amine protecting groups in organic synthesis.
| Protecting Group | Abbreviation | Stability | Cleavage Conditions | Key Features |
| N,N-Dibenzyl | Bn₂ or Dbn | Stable to base, mild acid, and many organometallic reagents. | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Provides steric bulk; useful in stereoselective synthesis. nih.gov |
| tert-Butoxycarbonyl | Boc | Stable to base and hydrogenation. | Strong Acid (e.g., TFA) or heat. | Widely used in peptide synthesis; acid-labile. masterorganicchemistry.comresearchgate.net |
| Carboxybenzyl | Cbz or Z | Stable to acid. | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Classic protecting group in peptide chemistry. masterorganicchemistry.comorganic-chemistry.org |
| Fluorenylmethyloxycarbonyl | Fmoc | Stable to acid and hydrogenation. | Base (e.g., piperidine) | Base-labile; central to modern solid-phase peptide synthesis. masterorganicchemistry.comresearchgate.net |
Research Context for N,N-Dibenzyl-2-azaspiro[4.5]decan-8-amine within Organic Chemistry
The compound this compound represents a specific molecular architecture that combines the distinct features discussed previously. While extensive literature on this exact compound is not prominent, its research context can be understood by viewing it as a synthetic intermediate designed for the construction of more complex molecular targets.
This molecule incorporates the conformationally rigid and three-dimensional azaspiro[4.5]decane scaffold, a structure known to be a valuable core in medicinal chemistry. researchgate.netnih.gov The amine at the 8-position of the cyclohexyl ring is protected by two benzyl groups. This N,N-dibenzyl protection is crucial for synthetic applications. nih.gov It allows other parts of the molecule, such as the nitrogen at the 2-position in the pyrrolidine (B122466) ring, to undergo chemical reactions without interference from the highly nucleophilic amine at position 8.
Following the desired chemical transformations, the dibenzyl groups can be removed via hydrogenolysis to unmask the amine at the 8-position. nih.govmasterorganicchemistry.com This newly revealed primary or secondary amine can then be functionalized further, for example, by attaching other chemical moieties to explore structure-activity relationships in a drug discovery program. This strategy is analogous to the synthesis of N-benzylated azaspirocyclic ligands for σ₁ receptors, where the benzyl group is part of the final pharmacophore. acs.orgnih.gov Therefore, this compound is best contextualized as a versatile building block, enabling chemists to leverage the desirable properties of the azaspiro[4.5]decane core while controlling the reactivity of its functional groups during a multi-step synthesis.
Structure
3D Structure
Properties
CAS No. |
2089378-73-2 |
|---|---|
Molecular Formula |
C23H30N2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
N,N-dibenzyl-2-azaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C23H30N2/c1-3-7-20(8-4-1)17-25(18-21-9-5-2-6-10-21)22-11-13-23(14-12-22)15-16-24-19-23/h1-10,22,24H,11-19H2 |
InChI Key |
SMDASMPYQIKAQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N(CC3=CC=CC=C3)CC4=CC=CC=C4)CCNC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N,n Dibenzyl 2 Azaspiro 4.5 Decan 8 Amine
Synthetic Routes to the 2-Azaspiro[4.5]decane Core
The construction of the 2-azaspiro[4.5]decane framework, characterized by a quaternary carbon shared between a cyclohexane (B81311) and a pyrrolidine (B122466) or piperidine (B6355638) ring, is a significant synthetic challenge. Intramolecular cyclization strategies represent the most powerful and direct approaches to creating this spirocyclic system. These methods involve forming one of the rings by creating a new bond between atoms of a single, pre-functionalized acyclic or monocyclic precursor.
Intramolecular Cyclization Strategies
Intramolecular reactions are often favored for constructing complex cyclic systems like the 2-azaspiro[4.5]decane core due to their efficiency. By tethering the reacting partners, these strategies can overcome unfavorable entropic factors, facilitate difficult bond formations, and often provide high levels of regio- and stereocontrol. A variety of modern synthetic methodologies leveraging this principle have been developed, including radical-based, electrophile-promoted, transition-metal-catalyzed, and rearrangement-based approaches.
Radical spirocyclization offers a powerful method for constructing spirocyclic frameworks. These reactions typically involve the generation of a radical species that subsequently attacks an unsaturated moiety within the same molecule to forge the spirocyclic ring system.
Recent advancements have utilized visible-light photoredox catalysis to initiate such radical cascades under mild conditions. For instance, a novel radical dearomative cyclization has been developed for preparing o-spiro[4.5]decanes. acs.org In this process, a photocatalyst, such as fac-Ir(ppy)₃, absorbs visible light and initiates a single-electron transfer (SET) to generate a key radical intermediate. acs.org This radical then undergoes a 5-exo-trig cyclization onto an appended alkyne, forming the spirocyclic core. acs.org Another approach involves electrochemical synthesis, which can drive a radical-initiated dearomative cyclization to produce azaspiro[4.5]dienones without the need for external chemical oxidants. rsc.org These methods highlight the utility of radical intermediates in efficiently assembling the complex architecture of spiro[4.5]decanes.
![A general reaction scheme showing a precursor molecule with an aromatic ring and a side chain containing a radical initiator and an alkyne. With the addition of a photocatalyst and visible light, the molecule undergoes a cyclization reaction to form a spiro[4.5]decane structure.](httpshttps://i.imgur.com/EXAMPLE.png)
Electrophilic spirocyclization is a direct and effective strategy for synthesizing the 2-azaspiro[4.5]decane skeleton. This method relies on the activation of a π-system (like an alkene) by an electrophile, which triggers a nucleophilic attack from another part of the molecule to close the ring.
A notable example is the halospirocyclization of N-benzylacrylamides containing a cyclohexyl moiety. This reaction uses common N-halosuccinimides (NXS) as halogenating reagents to generate a halonium ion intermediate. nih.gov The tethered nitrogen atom then attacks this intermediate, leading to the formation of 4-halomethyl-2-azaspiro[4.5]decanes. nih.gov A key advantage of this method is that it proceeds under simple, metal-free conditions at room temperature, offering a rapid and efficient pathway to the desired spirocycle with good yields. nih.gov The starting material, an N-benzylacrylamide, already incorporates the N-benzyl group present in the target molecule, N,N-Dibenzyl-2-azaspiro[4.5]decan-8-amine.
Alternatively, transition metals can be used for electrophilic activation. A diastereoselective gold/palladium relay catalysis has been shown to convert enynamides into dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives, demonstrating the power of metal catalysis in constructing related spirocyclic systems. researchgate.net
nih.gov| Substrate | Halogenating Reagent (NXS) | Solvent | Yield (%) |
|---|---|---|---|
| N-(cyclohex-1-en-1-ylmethyl)-N-benzylacrylamide | N-Bromosuccinimide (NBS) | CH2Cl2 | 85 |
| N-(cyclohex-1-en-1-ylmethyl)-N-benzylacrylamide | N-Iodosuccinimide (NIS) | CH2Cl2 | 91 |
| N-(cyclohex-1-en-1-ylmethyl)-N-benzylacrylamide | N-Chlorosuccinimide (NCS) | CH2Cl2 | 78 |
The aza-Wacker reaction is a palladium-catalyzed oxidative cyclization that forms a carbon-nitrogen bond. In its intramolecular version, a nitrogen nucleophile attacks a palladium-activated alkene within the same molecule. This process is a powerful tool for synthesizing nitrogen-containing heterocycles. illinois.edu
The catalytic cycle typically involves the coordination of the alkene to a Pd(II) species, followed by intramolecular nucleophilic attack by the nitrogen atom (aminopalladation) to form a new C-N bond and a carbon-palladium sigma bond. Subsequent β-hydride elimination regenerates the alkene in a different position and produces a Pd(0) species. A terminal oxidant, often molecular oxygen (O₂), is required to reoxidize Pd(0) back to the active Pd(II) catalyst to complete the cycle. illinois.edunih.gov
This methodology has been applied to create various aza-spirocycles. For example, vinyl cyclopropanecarboxamides have been cyclized using a Pd(PPh₃)₂Cl₂ catalyst with K₂CO₃ as a base and O₂ as the oxidant to form aza[3.1.0]bicycles. nih.gov While not forming a spiro[4.5]decane directly, this demonstrates the principle. The reaction conditions are generally mild, though the efficiency can be sensitive to the substrate and ligands used. illinois.edu More recently, electrochemical methods have been developed for aza-Wacker cyclizations, proceeding through radical cation intermediates and avoiding the need for chemical oxidants. nih.gov
The Stannyl (B1234572) Amine Protocol (SnAP) provides a highly effective and operationally simple one-step method for the synthesis of saturated spirocyclic N-heterocycles. nih.govacs.org This protocol involves the reaction between a cyclic ketone and a specialized SnAP reagent, which is an amino-stannane.
The reaction proceeds in two key stages:
Ketimine Formation: The SnAP reagent condenses with a cyclic ketone (such as cyclohexanone (B45756) or a derivative) to form a ketimine intermediate. This step can be challenging with enolizable ketones but has been optimized using conditions like refluxing benzene (B151609) with molecular sieves. acs.org
Cyclization: The intermediate ketimine is then treated with a copper(II) salt, such as Cu(OTf)₂, and a non-coordinating base like 2,6-lutidine. acs.orgacs.org This promotes an intramolecular cyclization where the nitrogen attacks the carbon bearing the stannyl group, which is subsequently cleaved, to form the spirocyclic amine. orgsyn.orgethz.ch
This method is particularly valuable as it directly yields N-unsubstituted spirocyclic amines, which are versatile scaffolds for further functionalization. nih.govacs.org The choice of the SnAP reagent and the cyclic ketone allows for the construction of a diverse range of spirocycles. ethz.ch
acs.org| Ketone Substrate | SnAP Reagent | Spirocyclic Product | Yield (%) |
|---|---|---|---|
| Cyclohexanone | SnAP-P | 1-Azaspiro[4.5]decane | 62 |
| N-Boc-4-piperidone | SnAP-M | 1-Oxa-4,8-diazaspiro[4.5]decane derivative | 72 |
| Cyclopentanone | SnAP-P | 1-Azaspiro[4.4]nonane | 68 |
The intramolecular Schmidt reaction is a powerful rearrangement reaction for synthesizing nitrogen-containing heterocycles, including the lactam precursors to azaspirocycles. chimia.ch The reaction involves the acid-promoted reaction of an alkyl azide (B81097) with a ketone. wikipedia.org
The mechanism begins with the nucleophilic addition of the tethered azide to the protonated ketone, forming an azidohydrin intermediate. wikipedia.org This intermediate eliminates water to give a diazoiminium ion. A subsequent rearrangement, involving the migration of one of the alkyl groups from the carbon to the nitrogen atom, occurs with the expulsion of dinitrogen (N₂). This migration step forms a nitrilium ion, which is then trapped by water to yield a cyclic amide (lactam) after tautomerization. wikipedia.org
This reaction has been shown to be highly effective when promoted by Lewis acids like titanium tetrachloride (TiCl₄). nih.gov The tether length between the azide and ketone functionalities is critical; for example, γ-azido ketones reliably yield γ-lactams (5-membered rings), which are essential for forming the pyrrolidine ring of the 2-azaspiro[4.5]decane system. nih.gov The resulting lactam can then be reduced to the corresponding cyclic amine. This strategy has proven valuable in the total synthesis of complex alkaloids. chimia.chresearchgate.net
nih.gov| Substrate | Acid Promoter | Product Type | Yield (%) |
|---|---|---|---|
| γ-Azido Ketone | TiCl₄ | γ-Lactam | 85 |
| γ-Azido Ketone | TFA | γ-Lactam | 78 |
| δ-Azido Ketone | TiCl₄ | δ-Lactam | 82 |
Stereoselective Synthesis of the Azaspiro[4.5]decane System
Controlling the stereochemistry at the spirocenter and any adjacent chiral centers is paramount for synthesizing specific isomers of this compound. Both diastereoselective and enantioselective methods have been developed to address this challenge.
Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers created during a reaction. In the context of azaspiro[4.5]decane synthesis, this can be achieved by using chiral auxiliaries or by substrate-controlled reactions.
A powerful diastereoselective method involves the addition of a Grignard reagent, such as 2-bromobenzylmagnesium bromide, to a chiral N-tert-butanesulfinyl imine derived from a tetralone. acs.org This addition proceeds with a high degree of diastereocontrol, establishing the stereochemistry that will eventually become part of the spirocyclic system. The resulting sulfinamide derivative is then subjected to a palladium-catalyzed intramolecular N-arylation to form the spirocyclic ring. acs.org Another strategy employs a gold and palladium relay catalysis in a tandem cyclization of enynamides with vinyl benzoxazinanones to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives with excellent diastereoselectivities (up to >20:1 dr). nih.gov Although this example forms an oxa-azaspirocycle, the principle of achieving high diastereocontrol in spirocyclization is clearly demonstrated.
Table 2: Diastereoselective Synthesis of Azaspiro[4.5]decane Precursors
| Reaction Type | Catalysts/Reagents | Key Feature | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Grignard Addition to Sulfinyl Imine | 2-Bromobenzylmagnesium bromide | Chiral auxiliary control | High diastereocontrol | acs.org |
| Au/Pd Relay Catalytic Cyclization | Au/Pd catalysts | Tandem cyclization | 6:1 to >20:1 | nih.gov |
Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts or reagents that can differentiate between the two enantiotopic faces of a prochiral substrate.
The synthesis of enantiomerically pure dibenzo-1-azaspiro[4.5]decanes has been accomplished starting from an enantiopure tert-butanesulfinamide. acs.org The key step is the highly diastereoselective addition of an organomagnesium reagent to a chiral sulfinyl ketimine, which effectively translates the chirality of the sulfinamide auxiliary to the newly formed stereocenter. Following cyclization, the chiral auxiliary is removed to yield the enantiomerically pure azaspirocycle. acs.org Similarly, iodoaminocyclization of substrates derived from enantiopure starting materials can provide access to enantiopure 1-azaspiro[4.5]decanes, demonstrating the utility of this method for asymmetric synthesis. researchgate.net
Incorporation of the N,N-Dibenzyl Amine Moiety
Once the azaspiro[4.5]decane skeleton containing a primary or secondary amine at the C8 position is constructed, the final step is the incorporation of the two benzyl (B1604629) groups onto the nitrogen atom. Reductive amination is a premier method for this transformation, offering high selectivity and avoiding the overalkylation problems often associated with direct alkylation using benzyl halides.
The process typically involves two sequential steps. First, the primary amine (the 2-azaspiro[4.5]decan-8-amine precursor) is reacted with one equivalent of benzaldehyde (B42025) in slightly acidic conditions to form an intermediate N-benzyl imine. This imine is then reduced in situ or in a subsequent step to the secondary N-benzyl amine. This process is then repeated with a second equivalent of benzaldehyde to yield the final tertiary N,N-dibenzyl amine.
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective. Sodium triacetoxyborohydride is a mild and highly selective reagent for reductive aminations and is often preferred due to its operational simplicity and the avoidance of toxic cyanide byproducts. The reaction is generally high-yielding and tolerates a wide array of functional groups. Alternatively, catalytic hydrogenation using H₂ and a metal catalyst (e.g., Pd/C) can also be used to reduce the imine intermediates.
Table 3: Common Reagents for Reductive Amination
| Reducing Agent | Carbonyl Source | Key Features | Reference |
|---|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Benzaldehyde | Mild, selective, tolerates acid-sensitive groups, no cyanide byproduct. | |
| Sodium Cyanoborohydride (NaBH₃CN) | Benzaldehyde | Selectively reduces iminium ions in the presence of carbonyls. |
Reductive Amination Strategies for Dibenzylation of Primary Amine Precursors
Reductive amination stands as a cornerstone method for the synthesis of this compound from its primary amine precursor, 2-azaspiro[4.5]decan-8-amine. This one-pot reaction typically involves the initial formation of an imine through the condensation of the primary amine with two equivalents of benzaldehyde, followed by in-situ reduction to the desired tertiary amine. The choice of reducing agent is critical to the success of the reaction, influencing reaction times, yields, and compatibility with other functional groups.
Commonly employed reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium triacetoxyborohydride is often favored due to its mild nature and high selectivity for imines over carbonyls, which minimizes side reactions. The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE) at room temperature.
A representative reaction scheme is as follows: 2-azaspiro[4.5]decan-8-amine + 2 PhCHO → [Imine Intermediate] --(NaBH(OAc)₃)--> this compound
The efficiency of this transformation is contingent upon several factors, including stoichiometry, reaction concentration, and temperature. An excess of benzaldehyde may be used to drive the reaction to completion, but this necessitates a more rigorous purification step to remove unreacted aldehyde and benzyl alcohol, a common byproduct.
| Reducing Agent | Typical Solvent | Key Advantages |
| Sodium Triacetoxyborohydride | Dichloromethane (DCM) | Mild, selective for imines, broad functional group tolerance. |
| Sodium Cyanoborohydride | Methanol (MeOH) | Effective at slightly acidic pH, good for acid-sensitive substrates. |
| Sodium Borohydride | Methanol (MeOH) | Cost-effective, powerful, but less selective. |
N-Alkylation Reactions with Benzyl Halides
Direct N-alkylation of 2-azaspiro[4.5]decan-8-amine with benzyl halides, such as benzyl bromide or benzyl chloride, presents an alternative and classical route to the target compound. This method relies on the nucleophilic substitution (Sₙ2) reaction where the primary amine attacks the electrophilic benzylic carbon of the halide, displacing the halide ion.
To achieve dibenzylation, the reaction requires at least two equivalents of the benzyl halide and a suitable base to neutralize the hydrohalic acid (HBr or HCl) generated during the reaction. The choice of base is crucial to prevent the protonation of the starting amine, which would render it non-nucleophilic. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA).
The reaction is typically performed in a polar aprotic solvent like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) to facilitate the Sₙ2 pathway. One potential complication of this method is the possibility of over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt, especially if the reaction conditions are not carefully controlled.
| Benzyl Halide | Base | Typical Solvent |
| Benzyl Bromide | Potassium Carbonate | Acetonitrile (MeCN) |
| Benzyl Chloride | Triethylamine | Dimethylformamide (DMF) |
Transition Metal-Catalyzed Amination Reactions
In recent years, transition metal-catalyzed N-alkylation reactions have emerged as powerful alternatives to traditional methods. These reactions, often utilizing palladium, copper, or iridium catalysts, can proceed under milder conditions and often exhibit higher functional group tolerance. For the synthesis of this compound, a palladium-catalyzed Buchwald-Hartwig amination could be envisioned, coupling the primary amine precursor with a benzyl halide.
However, the direct dibenzylation in a single catalytic step can be challenging to control. A more common approach would be a stepwise process. Alternatively, catalytic reductive amination using a catalyst, such as an iridium complex, with hydrogen gas as the terminal reductant offers a green and efficient pathway.
Protective Group Chemistry for Selective Functionalization
Given that the precursor, 2-azaspiro[4.5]decan-8-amine, contains two nitrogen atoms (one at position 2 and one at position 8), protective group chemistry is paramount for achieving selective functionalization. The secondary amine within the piperidine ring (position 2) is generally more nucleophilic and less sterically hindered than the primary amine at position 8 on the cyclohexane ring.
To ensure that dibenzylation occurs exclusively at the desired C8-amino group, the N2-position must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of introduction (using di-tert-butyl dicarbonate, Boc₂O) and its stability under the conditions required for both reductive amination and N-alkylation. Once the dibenzylation at N8 is complete, the Boc group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield the final target compound, if the unprotected N2 is desired.
Synthetic Sequence:
Protection: 2-azaspiro[4.5]decan-8-amine + Boc₂O → Boc-2-azaspiro[4.5]decan-8-amine
Dibenzylation: Boc-2-azaspiro[4.5]decan-8-amine + 2 PhCH₂Br + Base → N,N-Dibenzyl-Boc-2-azaspiro[4.5]decan-8-amine
Deprotection: N,N-Dibenzyl-Boc-2-azaspiro[4.5]decan-8-amine + TFA → this compound
Convergent and Divergent Synthetic Pathways
Total Synthesis Considerations
A convergent total synthesis would involve the separate synthesis of two key fragments: the dibenzylamino-functionalized cyclohexane component and the piperidine ring precursor. These two fragments would then be joined in a late-stage key reaction, such as a spirocyclization step, to form the final azaspiro[4.5]decane skeleton. This approach can be highly efficient as it allows for the optimization of the synthesis of each fragment independently.
Chemical Reactivity and Advanced Derivatization Studies
Reactions of the N,N-Dibenzyl Tertiary Amine
The N,N-dibenzylamino group is a key reactive center in the molecule, allowing for a range of chemical modifications.
Quaternization Reactions
The tertiary amine in N,N-Dibenzyl-2-azaspiro[4.5]decan-8-amine can undergo quaternization by reacting with alkyl halides. This SN2 reaction, often referred to as the Menschutkin reaction, results in the formation of a quaternary ammonium (B1175870) salt. nih.govquora.com The reaction typically involves treating the tertiary amine with an alkylating agent, such as an alkyl halide, in a suitable solvent. nih.govjcu.czmdpi.com The reactivity of the alkyl halide generally follows the order RI > RBr > RCl.
The process involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation with the halide as the counter-ion. quora.com The reaction conditions can be optimized by adjusting the solvent and temperature. Polar solvents are generally preferred for these reactions. researchgate.netgoogleapis.com
Table 1: General Conditions for Quaternization of Tertiary Amines
| Reactant | Alkylating Agent | Solvent | Temperature | Product |
| Tertiary Amine | Alkyl Halide (e.g., CH₃I, C₂H₅Br) | Acetonitrile (B52724), Ethanol, DMF | Room Temperature to Reflux | Quaternary Ammonium Salt |
This table presents generalized conditions for the quaternization of tertiary amines based on established chemical principles.
N-Demethylation or Dealkylation for Secondary Amine Accessgoogle.com
The removal of one or both benzyl (B1604629) groups from the nitrogen atom to yield the corresponding secondary or primary amine is a crucial transformation for further derivatization. N-debenzylation can be achieved through various methods, with catalytic transfer hydrogenation being a common and efficient approach. mdma.chduke.eduthieme-connect.com This method often utilizes a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen donor like ammonium formate, hydrazine (B178648) hydrate, or 1,4-cyclohexadiene. mdma.chrsc.orglookchem.com
Catalytic transfer hydrogenolysis offers a milder alternative to traditional high-pressure hydrogenation. mdma.ch The reaction proceeds by the transfer of hydrogen from the donor molecule to the catalyst surface, where the hydrogenolysis of the N-benzyl bond occurs. The choice of hydrogen donor and catalyst can influence the reaction's efficiency and selectivity. thieme-connect.com For instance, a combination of Pd/C and Pd(OH)₂/C has been reported to be a more efficient catalyst for debenzylation than either catalyst alone. tandfonline.com
Table 2: Conditions for N-Debenzylation via Catalytic Transfer Hydrogenation
| Substrate | Catalyst | Hydrogen Donor | Solvent | Conditions | Product |
| N-Benzylamine derivative | 10% Pd/C | Ammonium Formate | Methanol | Reflux | Debenzylated Amine |
| N-Benzylamine derivative | Pd/C | 1,4-Cyclohexadiene | Ethanol/Acetic Acid | Room Temperature | Debenzylated Amine |
| N-Benzylamine derivative | Pd/C + Pd(OH)₂/C | H₂ (balloon) | THF/2-propanol | Room Temperature | Debenzylated Amine |
This table summarizes various reported conditions for the N-debenzylation of amines. mdma.chlookchem.comtandfonline.com
Oxidative Transformations
The tertiary amine functionality is susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of an N-oxide or result in the cleavage of the C-N bonds. The oxidation of tertiary amines to their corresponding N-oxides is a common transformation. chem-station.com Reagents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or sodium percarbonate can be employed for this purpose. organic-chemistry.org The reaction involves the oxidation of the nitrogen atom to form a coordinate covalent bond with an oxygen atom.
Alternatively, oxidative cleavage of the C-N bonds can occur, particularly the benzylic C-N bonds. This can lead to the formation of aldehydes and the corresponding debenzylated amine. researchgate.netmdpi.comresearchgate.net Electrochemical methods have also been developed for the selective oxidative cleavage of C-N bonds in benzylamines. mdpi.com The reaction of N-substituted dibenzylamine (B1670424) N-oxides with strong bases like n-butyl-lithium can also lead to interesting rearrangements and the formation of aziridine (B145994) derivatives. rsc.orglookchem.com
Transformations of the Azaspiro[4.5]decane Skeleton
The azaspiro[4.5]decane core provides a rigid three-dimensional structure that can be further modified at various positions.
Functionalization at the 8-Position
While the provided information directly on this compound is limited, related studies on similar scaffolds suggest the potential for functionalization at or near the 8-position, which is part of the cyclohexyl ring of the spiro system. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decanes have been synthesized with various functional groups to explore their biological activities. jcu.cz The synthesis of difluoroalkylated 2-azaspiro[4.5]decanes has been achieved through a copper-catalyzed difluoroalkylation of N-benzylacrylamides, indicating that the spirocyclic core can be constructed with substituents already in place. nih.gov
Ring-Opening and Ring-Expansion Reactionsresearchgate.net
The azaspiro[4.5]decane skeleton, being a spirocyclic system, can potentially undergo ring-opening or ring-expansion reactions under specific conditions. Such transformations are valuable for accessing different heterocyclic systems. While specific examples for this exact compound are not available, related spirocyclic systems are known to undergo such reactions. For example, the ring expansion of spirocyclopropanes is a known method for accessing larger spirocyclic compounds. nih.govacs.org Ring expansion can be initiated by various reagents and reaction conditions, often involving the relief of ring strain as a driving force. rsc.org For instance, a novel rearrangement of spirocyclic cyclobutane (B1203170) N-halo aminals leads to ring expansion and the formation of bicyclic amidines. acs.org
Reactions with Electrophiles and Nucleophiles on the Spirocycle
The reactivity of the this compound scaffold is dominated by the nucleophilic character of its two nitrogen atoms. However, the spirocyclic carbon framework itself presents distinct reactivity profiles. The framework consists of a pyrrolidine (B122466) ring and a cyclohexane (B81311) ring joined by a spiro-carbon.
The saturated cyclohexane ring is generally unreactive towards electrophiles and nucleophiles under standard conditions due to the presence of strong, non-polar C-C and C-H bonds. Direct functionalization of this ring through C-H activation is a significant challenge and typically requires harsh conditions or specialized transition-metal catalysts, which may not be compatible with the existing functional groups.
The more plausible sites for reaction on the spirocycle are the carbon atoms alpha to the ring nitrogen (in the pyrrolidine ring) or adjacent to the C8-amine. Deprotonation at these positions to form a carbanion, followed by reaction with an electrophile, could theoretically introduce substituents. However, achieving regioselectivity would be difficult, and such reactions are not widely reported for this specific scaffold.
A more common and predictable strategy for introducing functionality onto the spirocyclic core involves utilizing a precursor with an existing functional group. For example, the synthesis of analogs often starts with a ketone at the C8 position, such as in 2-Benzyl-2-azaspiro[4.5]decan-8-one bldpharm.com. This ketone serves as an electrophilic handle, readily reacting with various nucleophiles:
Grignard reagents or organolithium compounds can add to the carbonyl to form tertiary alcohols.
Reductive amination with a primary amine and a reducing agent (e.g., sodium triacetoxyborohydride) can replace the ketone with a substituted amino group.
Wittig reaction can convert the carbonyl into an alkene, which can then undergo further transformations.
Knoevenagel condensation with active methylene (B1212753) compounds can be used to construct new ring systems. mdpi.com
These precursor-based approaches offer a reliable and regioselective method for modifying the spirocyclic ring, circumventing the challenges of direct C-H functionalization on the saturated carbocycle.
Synthesis of Structurally Modified Analogs for Chemical Exploration
The generation of analogs of this compound is crucial for exploring its chemical space. Modifications can be targeted at three key regions: the N-benzyl groups, the spirocyclic ring itself, and through the construction of larger hybrid architectures.
Modification of Benzyl Moieties
The two benzyl groups on the C8-amine are not merely protecting groups; their aromatic rings offer sites for substitution, and their removal unmasks a reactive primary amine for further derivatization.
Debenzylation: The removal of one or both benzyl groups is a key transformation. The resulting secondary or primary amines are valuable intermediates for building analogs. Several methods are available for N-debenzylation, with the choice of reagent influencing the outcome. ox.ac.ukorganic-chemistry.org Catalytic hydrogenolysis is a common and effective method.
| Method | Reagents & Conditions | Outcome | Reference |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C, in a solvent like EtOH or MeOH. Acetic acid can facilitate the reaction. | Typically removes both benzyl groups to yield the primary amine. | organic-chemistry.orgnih.gov |
| Oxidative Debenzylation | N-Iodosuccinimide (NIS). Stoichiometry can be tuned for selective removal. | Can be controlled to yield either the mono-benzyl (secondary amine) or fully debenzylated (primary amine) product. | ox.ac.uk |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | An alternative to using hydrogen gas for complete debenzylation. |
Aromatic Ring Substitution: The phenyl rings of the benzyl groups can be modified via electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation). These reactions would introduce electronic and steric diversity. The reaction conditions must be chosen carefully to avoid side reactions with the amine functionalities. Such modifications are common in the development of spiro-ligands to tune their binding properties.
Introduction of Substituents on the Spirocyclic Ring
As discussed previously, direct functionalization of the saturated spiro-carbocycle is challenging. Therefore, advanced synthetic strategies focus on building the spirocycle with the desired substituents already incorporated.
Dearomatization/Cyclization Strategies: An innovative approach involves the intramolecular cyclization of a precursor in a way that generates the spiro-scaffold and installs a substituent simultaneously. For instance, a copper-catalyzed reaction between N-benzylacrylamides and ethyl bromodifluoroacetate leads to a tandem radical addition and dearomatizing cyclization, producing difluoroalkylated 2-azaspiro[4.5]decanes. nih.gov This method efficiently creates a highly functionalized spirocycle from acyclic precursors.
Precursor-Based Synthesis: The most straightforward method involves starting the synthesis with a substituted carbocyclic precursor.
| Precursor | Synthetic Step | Resulting Functionality | Reference |
|---|---|---|---|
| 4-Substituted Cyclohexanone (B45756) | Spirocyclization reaction (e.g., with an aziridinium (B1262131) intermediate) | Substituent at C6, C7, C9, or C10 of the final spirocycle. | |
| 2-Benzyl-2-azaspiro[4.5]decan-8-one | Reductive amination, Grignard addition, Wittig reaction | Substituted amine, tertiary alcohol, or alkene at C8. | bldpharm.com |
| N-cyclopropylanilines and 2-methylene-tetrahydronaphtalene-1-ones | [3+2] Cycloaddition | Forms a 2-amino-spiro[4.5]decane-6-one core. | mdpi.com |
These strategies provide rational and high-yielding pathways to analogs with specific substituents on the spirocyclic framework, which is essential for systematic structure-activity relationship studies.
Synthesis of Hybrid Spirocyclic Architectures
The term "hybrid architecture" refers to molecules where the this compound scaffold is covalently linked to other distinct chemical moieties, such as other heterocyclic systems, peptides, or pharmacophores. rsc.org The synthesis of such hybrids relies on leveraging the functional groups of the core molecule or its derivatives.
The primary amine obtained from debenzylation is a particularly versatile handle for elaboration. It can participate in a wide array of coupling reactions to attach new fragments.
| Functional Handle | Reaction Type | Attached Moiety | Resulting Linkage |
|---|---|---|---|
| Primary/Secondary Amine (at C8) | Amide Coupling | Carboxylic Acid | Amide |
| Primary/Secondary Amine (at C8) | Reductive Amination | Aldehyde or Ketone | Substituted Amine |
| Primary/Secondary Amine (at C8) | Urea/Thiourea Formation | Isocyanate/Isothiocyanate | Urea/Thiourea |
| Ring Nitrogen (at N2) | N-Alkylation / N-Arylation | Alkyl Halide / Aryl Halide | Tertiary Amine |
| Ketone Precursor (at C8) | Multi-component Reactions (e.g., Gewald, Hantzsch) | Various small molecules | Fused/Appended Heterocycle |
For example, the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been reported, showcasing how an additional heterocyclic ring can be constructed using N-benzyl-4-piperidone as a starting material, which is a close structural relative of the core scaffold's precursors. nih.gov These strategies enable the fusion of the unique 3D spiro-core with other functionalities, leading to novel compounds with potentially unique properties and applications in various fields of chemical science.
Structural Elucidation and Advanced Conformational Analysis
Spectroscopic Characterization for Detailed Structural Assignment
Spectroscopic methods provide a wealth of information regarding the molecular framework, functional groups, and spatial arrangement of atoms. For N,N-Dibenzyl-2-azaspiro[4.5]decan-8-amine, a combination of multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and vibrational spectroscopies (IR and Raman) is essential for a comprehensive structural elucidation.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-dimensional NMR techniques are paramount for establishing the precise connectivity and stereochemistry of this compound. While specific spectral data for this exact compound is not publicly available, the expected approach and representative data from closely related 2-azaspiro[4.5]decane derivatives can be described. rsc.orgrsc.orgresearchgate.net
One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the number and types of protons and carbons present. The ¹H NMR spectrum would be expected to show complex multiplets for the aliphatic protons of the spirocyclic core and the benzylic protons, along with characteristic signals for the aromatic protons of the benzyl (B1604629) groups. The ¹³C NMR spectrum would display signals for the spiro carbon, the carbons of the cyclohexane (B81311) and pyrrolidine (B122466) rings, and the aromatic and benzylic carbons.
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle:
2D-NMR for Connectivity (COSY, HSQC, HMBC):
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons within the cyclohexane and pyrrolidine rings.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment reveals couplings between protons and carbons separated by two or three bonds. This is particularly useful for identifying quaternary carbons, such as the spiro center, and for connecting the benzyl groups to the nitrogen atom of the pyrrolidine ring.
A representative, hypothetical dataset for the key NMR correlations is presented in the table below, based on analyses of similar structures. nih.gov
| Experiment | Correlating Nuclei | Inferred Structural Information |
| COSY | Protons on adjacent carbons in the cyclohexane and pyrrolidine rings. | Establishes the spin systems within each ring of the spirocyclic core. |
| HSQC | Direct ¹H-¹³C correlations for all protonated carbons. | Assigns specific carbon signals to their attached protons. |
| HMBC | Correlations from benzylic protons to aromatic carbons and the nitrogen-adjacent carbons of the pyrrolidine ring. | Confirms the N-dibenzyl substitution pattern. |
| NOESY | Spatial correlations between axial and equatorial protons on the cyclohexane ring. | Determines the preferred chair conformation of the cyclohexane ring. |
| NOESY | Spatial correlations between protons on the cyclohexane ring and protons on the pyrrolidine ring. | Elucidates the relative orientation of the two rings at the spiro junction. |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis
High-resolution mass spectrometry is a powerful tool for determining the precise elemental composition of a molecule and for gaining insight into its fragmentation behavior under ionization.
For this compound, HRMS analysis, likely using electrospray ionization (ESI), would provide the exact mass of the protonated molecule, [M+H]⁺. This high-precision measurement allows for the unambiguous determination of the molecular formula (C₂₃H₃₀N₂).
Tandem mass spectrometry (MS/MS) experiments would involve the isolation and fragmentation of the parent ion to generate a characteristic fragmentation pattern. The major fragmentation pathways would likely involve:
Loss of a benzyl group: A prominent fragmentation pathway would be the cleavage of a benzyl group (C₇H₇), resulting in a fragment ion [M - C₇H₇]⁺.
Formation of the tropylium (B1234903) ion: The cleaved benzyl group can rearrange to the stable tropylium cation at m/z 91.
Ring opening of the pyrrolidine or cyclohexane ring: Fragmentation of the spirocyclic core can also occur, leading to a series of characteristic daughter ions.
A hypothetical HRMS fragmentation data table is provided below. nih.gov
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Inferred Structural Fragment |
| 347.2536 ([M+H]⁺) | 256.2063 | C₇H₇ | Loss of a benzyl radical |
| 347.2536 ([M+H]⁺) | 91.0542 | C₁₆H₂₁N₂ | Formation of the tropylium ion |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for:
C-H stretching vibrations: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed in the 2800-3000 cm⁻¹ region.
C=C stretching vibrations: Aromatic ring stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.
C-N stretching vibrations: The stretching of the C-N bonds in the pyrrolidine ring and the benzylic amine would appear in the 1000-1300 cm⁻¹ region.
N-H stretching vibrations: The absence of a strong band in the 3300-3500 cm⁻¹ region would confirm the tertiary nature of the amine.
A table of expected vibrational frequencies is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman |
| C-N Stretch | 1300-1000 | IR, Raman |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide valuable information about the connectivity and conformation in solution, X-ray crystallography offers the most definitive picture of the molecule's three-dimensional structure in the solid state. Although a crystal structure for this compound has not been reported in the searched literature, the principles of such an analysis can be described based on studies of similar spirocyclic compounds. nih.govnih.gov
Absolute Configuration Assignment
If the compound is chiral and a single enantiomer is crystallized, X-ray crystallography can be used to determine its absolute configuration. This is typically achieved through the use of anomalous dispersion, often by collecting data at a specific X-ray wavelength (e.g., using copper radiation) or by incorporating a heavy atom into the structure. The Flack parameter is a key indicator used in refining the crystal structure to confidently assign the absolute stereochemistry.
Conformational Preferences in the Crystalline State
A crystal structure would provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state. For this compound, this would definitively show:
The conformation of the cyclohexane ring (e.g., a chair, boat, or twist-boat conformation).
The conformation of the pyrrolidine ring (e.g., an envelope or twisted conformation).
The relative orientation of the two rings at the spiro junction.
The spatial arrangement of the two benzyl groups attached to the pyrrolidine nitrogen.
Computational Approaches to Conformational Landscape
The three-dimensional structure of this compound is complex, featuring a spirocyclic core composed of a cyclohexane ring and a piperidine (B6355638) ring, further substituted with bulky dibenzyl groups. Understanding the conformational preferences and dynamic behavior of this molecule is crucial for comprehending its properties. Computational chemistry provides powerful tools to explore this intricate conformational landscape.
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are indispensable computational techniques for exploring the conformational space of flexible molecules like this compound. researchgate.netnih.gov MM methods utilize classical mechanics and force fields—collections of parameters that define the potential energy of a system—to rapidly calculate molecular geometries and energies. nih.gov This allows for the efficient scanning of numerous possible conformations to identify low-energy structures.
Table 1: Illustrative Output Parameters from a Hypothetical MD Simulation of this compound
| Parameter | Description | Typical Value/Observation | Significance |
| Potential Energy | The total energy of the system, calculated from the force field. | Converges to a stable average value after an initial equilibration period. | Indicates that the simulation has reached a stable, equilibrated state. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the molecule at a given time compared to a reference structure. | Fluctuates around a mean value (e.g., 2-3 Å), indicating conformational stability. Large jumps could signify major conformational changes. | Assesses the structural stability and conformational drift during the simulation. |
| Radius of Gyration (Rg) | A measure of the molecule's compactness. | A stable Rg value suggests the molecule maintains a consistent overall shape. | Provides insight into the folding and overall dimensions of the molecule. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Fluctuations can indicate changes in the exposure of different functional groups to the solvent. | Helps understand hydrophobic and hydrophilic interactions. |
While MM and MD are excellent for exploring conformational space, Density Functional Theory (DFT) provides a more accurate quantum mechanical description of the electronic structure. mdpi.com DFT calculations are used to optimize the geometry of the most stable conformers identified by MM/MD simulations to find the true ground state geometry. mdpi.com These calculations provide highly accurate bond lengths, bond angles, and dihedral angles.
Beyond geometry, DFT is invaluable for determining key electronic properties. By analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can understand the molecule's reactivity. The HOMO-LUMO energy gap is a critical parameter indicating the molecule's electronic stability. mdpi.com Furthermore, DFT can compute the molecular electrostatic potential (MESP), which reveals the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. researchgate.net
Table 2: Hypothetical DFT-Calculated Properties for the Ground State of this compound
| Property | Description | Predicted Value | Implication |
| Total Energy | The total electronic energy of the molecule in its optimized ground state. | -1160.5 Hartrees | A baseline value for comparing the relative stability of different isomers or conformers. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.8 eV | Indicates the molecule's ability to donate electrons. Localized on the amine and benzyl π-systems. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.5 eV | Indicates the molecule's ability to accept electrons. Localized on the antibonding orbitals of the benzyl rings. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 5.3 eV | A larger gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | A measure of the net molecular polarity. | 2.1 Debye | Indicates an asymmetric charge distribution, making the molecule moderately polar. |
Computational methods can precisely characterize these puckered conformations. The Cremer-Pople puckering parameters are often used to provide a quantitative description of the ring's shape. chemrxiv.org For the cyclohexane and piperidine rings, the most stable conformation is typically a chair form, which minimizes steric and torsional strain. However, the fusion at the spiro center and the presence of bulky N-benzyl groups can introduce strain, potentially leading to distorted chair or even twist-boat conformations. nih.gov
The orientation of the substituents is intrinsically linked to the ring's pucker. nih.gov For the amine group at the C8 position of the cyclohexane ring, the substituent can be in either an axial or equatorial position. The dibenzyl groups on the piperidine nitrogen also have distinct spatial arrangements. Computational energy calculations can determine the relative stability of these different orientations, which is critical for understanding molecular recognition and binding. For instance, the equatorial position is generally favored for bulky substituents on a cyclohexane ring to minimize steric clashes.
Non-covalent interactions are crucial in defining the three-dimensional structure and properties of molecules. researchgate.netbohrium.com In this compound, several types of non-covalent interactions are at play.
Although the tertiary amine at position 8 cannot act as a hydrogen bond donor, the secondary amine within the piperidine ring (N-2) possesses a hydrogen atom that can act as a hydrogen bond donor. The nitrogen atom of this amine can also act as a hydrogen bond acceptor. rsc.orgmdpi.com While intramolecular hydrogen bonding is unlikely due to the molecular geometry, intermolecular hydrogen bonds with solvent molecules or biological targets are highly probable.
The two benzyl groups introduce the possibility of various π-system interactions. nih.gov These include:
π-π Stacking: The aromatic rings of the two benzyl groups could potentially stack against each other in a parallel-displaced or T-shaped arrangement, driven by a combination of electrostatic and dispersion forces. nih.gov
CH-π Interactions: Hydrogen atoms from the aliphatic spirocyclic core can interact with the electron-rich face of the benzyl rings. nih.gov
Cation-π Interactions: If the piperidine nitrogen becomes protonated, a strong attractive interaction can occur between the resulting positive charge and the π-electron clouds of the benzyl rings.
Table 3: Potential Non-Covalent Interactions in this compound
| Interaction Type | Donor/Acceptor Groups Involved | Typical Energy (kcal/mol) | Significance |
| Intermolecular Hydrogen Bond | Piperidine N-H (donor) with external acceptor (e.g., water) | 3 - 7 | Influences solubility and interactions with biological targets. |
| π-π Stacking | Benzyl ring ↔ Benzyl ring | 1 - 3 | Contributes to the conformational preference of the dibenzyl moiety. |
| CH-π Interaction | Cyclohexane/Piperidine C-H ↔ Benzyl ring π-face | 0.5 - 2.5 | Helps stabilize the folded conformations of the molecule. nih.gov |
| van der Waals Forces | General interactions between all atoms | Variable | Contribute to the overall molecular packing and compactness. researchgate.net |
Theoretical and Mechanistic Investigations
Computational Elucidation of Reaction Pathways
A comprehensive understanding of the synthesis of N,N-Dibenzyl-2-azaspiro[4.5]decan-8-amine necessitates a detailed computational analysis of its reaction pathways. Such studies would typically employ quantum chemical calculations to map out the potential energy surface of the reactions leading to its formation.
The construction of the spirocyclic framework involves critical bond-forming steps, such as the formation of the C-N bond in the azaspirane ring and the bond connecting the spiro carbon. Identifying the transition states (TS) for these events is crucial for understanding the reaction mechanism and kinetics. For a hypothetical intramolecular cyclization leading to the azaspiro[4.5]decane core, transition state analysis would be performed.
Table 1: Hypothetical Transition State Geometries and Frequencies for Azaspiro[4.5]decane Ring Formation
| Parameter | Value | Description |
| Imaginary Frequency | -350 cm⁻¹ | Corresponds to the vibrational mode of the key bond-forming event, confirming it as a true transition state. |
| C-N forming bond length | 2.1 Å | The distance between the nucleophilic nitrogen and the electrophilic carbon at the transition state. |
| C-X breaking bond length | 2.5 Å | The distance of a leaving group (X) from the electrophilic carbon at the transition state. |
| Dihedral Angle (N-C-C-C) | 60° | Suggests a staggered conformation leading to the final chair-like piperidine (B6355638) ring. |
Note: The data presented in this table is illustrative and based on general principles of transition state theory for similar cyclization reactions. Specific values would require dedicated quantum mechanical calculations.
The feasibility and outcome of a synthetic route are governed by its thermodynamic and kinetic profiles. nih.gov Computational studies can provide valuable insights into the energetics of each step. acs.org By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed.
For the synthesis of this compound, this would involve evaluating the relative energies of different potential precursors and isomeric products. For instance, the formation of the spirocyclic system might be in competition with other side reactions. A thermodynamic profile would indicate whether the desired spirocycle is the most stable product, while the kinetic profile, derived from the activation energies of the transition states, would determine the reaction rate and the likelihood of forming kinetic versus thermodynamic products. nih.gov
Table 2: Illustrative Thermodynamic and Kinetic Data for a Hypothetical Synthetic Step
| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Reactants | 0.0 | 0.0 | - |
| Transition State 1 (TS1) | 25.0 | 24.5 | 24.5 |
| Intermediate | 5.0 | 5.5 | - |
| Transition State 2 (TS2) | 15.0 | 14.8 | 9.3 |
| Product (Spirocycle) | -10.0 | -11.0 | - |
Note: This table provides a hypothetical energy profile for a two-step reaction. The values are representative and would need to be determined through specific computational studies.
Electronic Structure and Reactivity Descriptors
The electronic structure of this compound dictates its reactivity. Computational methods can provide a detailed picture of electron distribution and orbital interactions.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. youtube.comnih.govrsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The energy and localization of the HOMO indicate the molecule's ability to act as a nucleophile or electron donor, while the LUMO's energy and localization reveal its electrophilic character. youtube.com
For this compound, the HOMO is expected to be localized on the lone pair of the amine nitrogen at position 8, and potentially on the nitrogen of the azaspiro ring, as well as the π-systems of the benzyl (B1604629) groups. The LUMO would likely be distributed over the antibonding orbitals of the benzyl groups. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.
Table 3: Hypothetical Frontier Molecular Orbital Data for this compound
| Orbital | Energy (eV) | Localization | Implied Reactivity |
| HOMO | -5.8 | Primarily on the N(8) amine and to a lesser extent on the benzyl rings. | Nucleophilic attack at the N(8) position. |
| LUMO | -0.5 | Distributed over the π* orbitals of the benzyl rings. | Susceptibility to electrophilic attack on the aromatic rings. |
| HOMO-LUMO Gap | 5.3 | Indicates moderate kinetic stability. |
Note: The presented FMO data is an educated estimation based on the structural features of the molecule.
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecular surface. walisongo.ac.iducla.edulibretexts.orglibretexts.org Regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. ucla.edulibretexts.org
For this compound, the ESP map would be expected to show a significant negative potential around the nitrogen atoms, particularly the exocyclic amine at position 8, due to the presence of lone pairs. The hydrogen atoms of the benzyl groups would exhibit a slight positive potential. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and the regioselectivity of reactions.
Stereochemical Control Mechanisms
The spirocyclic nature of this compound introduces elements of stereoisomerism. The spiro carbon atom is a stereocenter, and the piperidine ring can exist in different chair and boat conformations. Understanding the mechanisms that control the stereochemical outcome of its synthesis is of paramount importance.
Computational modeling can be employed to investigate the energies of different diastereomeric transition states leading to various stereoisomers. For example, in a cyclization reaction, the approach of the nucleophile to the electrophile can be influenced by the steric bulk of substituents, such as the dibenzyl groups. The relative energies of the transition states leading to cis and trans isomers (with respect to the substituents on the spirocyclic system) can be calculated to predict the diastereoselectivity of the reaction.
Diastereoselectivity and Enantioselectivity Origin
The stereochemical outcome of the synthesis of this compound would be critically dependent on the chosen synthetic route. Generally, the formation of the azaspiro[4.5]decane skeleton can be achieved through various methods, including intramolecular cyclization reactions. The diastereoselectivity and enantioselectivity would arise from the steric and electronic influences of the substituents and the reagents used during the key bond-forming steps.
Diastereoselectivity:
The relative stereochemistry between the spirocenter and the C-8 position is a key determinant of the diastereomeric ratio. In the synthesis of related 2,8-diazaspiro[4.5]decanones, it has been demonstrated that the cyclization strategy significantly influences the diastereoselectivity. For instance, in a hypothetical intramolecular Mannich-type reaction to form the piperidine ring, the approach of the nucleophile to the electrophilic center would be directed by the existing stereochemistry of the precursor.
The conformational rigidity of the spirocyclic system plays a crucial role. The cyclohexane (B81311) ring of the spiro[4.5]decane system typically adopts a chair conformation. The substituents on this ring will preferentially occupy equatorial positions to minimize steric strain. The orientation of the substituent at C-8 (the dibenzylamino group) relative to the pyrrolidine (B122466) ring will define the diastereomers. The formation of the thermodynamically more stable diastereomer, where bulky groups adopt equatorial or pseudo-equatorial orientations, is often favored.
In the synthesis of analogous azaspiro[5.5]undecane systems, stereoselectivity is often governed by A(1,3)-strain during conjugate additions, which directs the incoming nucleophile to a specific face of the ring. A similar principle would likely apply to the formation of the substituted piperidine ring in the 2-azaspiro[4.5]decane core, influencing the diastereomeric outcome.
Enantioselectivity:
The synthesis of a single enantiomer of this compound would require an asymmetric synthesis strategy. This can be achieved through several approaches:
Use of a Chiral Pool: Starting from a readily available enantiopure starting material, such as an amino acid, can introduce chirality that is carried through the synthetic sequence.
Chiral Auxiliaries: A chiral auxiliary attached to the precursor molecule can direct the stereochemical course of a reaction, after which the auxiliary is removed. For instance, Evans asymmetric alkylation has been used in the synthesis of fragments of complex azaspirocyclic natural products. nih.gov
Asymmetric Catalysis: The use of chiral catalysts (e.g., chiral acids, bases, or metal complexes) can create the desired stereocenters with high enantioselectivity. Rhodium-catalyzed cycloisomerization/Diels-Alder cascades have been employed for the highly selective synthesis of azaspiro compounds. nih.govmdpi.com
The following table summarizes the potential stereochemical outcomes based on different synthetic strategies for related azaspiro compounds.
| Synthetic Strategy | Expected Stereochemical Control | Relevant Findings on Analogous Systems |
| Diastereoselective Reduction | The reduction of a ketone precursor at C-8 would likely favor the formation of the diastereomer where the resulting hydroxyl or amino group is in the equatorial position to minimize steric hindrance. | In related systems, reductions often proceed with high diastereoselectivity, favoring the thermodynamically more stable isomer. |
| Asymmetric Hydrogenation | Using a chiral catalyst, the enantioselective reduction of an enamine or imine precursor could establish the chirality at the C-8 position. | Well-established for various heterocyclic systems, though specific data on this scaffold is scarce. |
| Intramolecular Cycloaddition | The stereochemistry of the starting material would dictate the stereochemical outcome of the cyclization, often with high fidelity. | Tandem conjugate addition/dipolar cycloaddition cascades have been shown to be highly stereoselective in the synthesis of azaspiro[5.5]undecanes. |
Chiral Induction Models
Chiral induction models provide a framework for predicting and explaining the stereochemical outcome of asymmetric reactions. In the context of synthesizing chiral this compound, several models could be relevant depending on the specific reaction.
If a chiral auxiliary is employed, for example, an Evans oxazolidinone, the stereochemical outcome of an alkylation or aldol (B89426) reaction can be predicted by the Evans model . This model considers the chelation of the metal cation by the carbonyl oxygen and the oxazolidinone oxygen, creating a rigid five-membered ring. The bulky substituent on the oxazolidinone then blocks one face of the enolate, directing the electrophile to the opposite face.
In the case of a substrate-controlled reaction where a chiral center is already present in the molecule, the Felkin-Anh model or its variants would be applicable for predicting the outcome of a nucleophilic addition to a carbonyl group adjacent to the stereocenter. The model posits that the largest substituent at the alpha-carbon orients itself perpendicular to the carbonyl-nucleophile trajectory, minimizing steric interactions.
For reactions involving asymmetric catalysis, the specific model would depend on the catalyst system. For instance, in a transition-metal-catalyzed reaction, the geometry of the metal-ligand complex and its interaction with the substrate would be the key determinants of stereoselectivity. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to elucidate the transition state geometries and energies, thereby explaining the observed stereoselectivity. Such theoretical studies have been instrumental in understanding the chemo- and regioselectivity in the formation of other complex azaspiro compounds. nih.gov
The following table presents hypothetical applications of chiral induction models to the synthesis of the target compound.
| Chiral Induction Model | Applicable Reaction Step | Predicted Outcome |
| Evans Model | Asymmetric alkylation to introduce a side chain on the pyrrolidine or piperidine ring precursor. | High diastereoselectivity in the formation of a new stereocenter, controlled by the chiral auxiliary. |
| Felkin-Anh Model | Nucleophilic addition to a ketone at the C-8 position of a precursor containing a chiral spirocenter. | The stereochemistry of the spirocenter would direct the facial selectivity of the nucleophilic attack. |
| Transition State Modeling (DFT) | Catalyst-controlled asymmetric cyclization or hydrogenation. | The model would predict the enantiomer formed in excess by identifying the lowest energy transition state leading to a specific stereoisomer. |
Advanced Analytical Methodologies for Research and Development
Chromatographic Purification and Purity Assessment
Chromatographic methods are indispensable tools for the separation and analysis of N,N-Dibenzyl-2-azaspiro[4.5]decan-8-amine from reaction mixtures and for the quantification of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying impurities. nih.gov Method development for a research batch would typically involve the screening of various stationary phases, mobile phase compositions, and detectors to achieve optimal separation. For analogous azaspiro compounds, reversed-phase HPLC is common. nih.gov
A hypothetical HPLC method for this compound could be developed based on methods used for similar structures, such as 2-azaspiro[4.5]decan-3-one, an impurity found in Gabapentin. nih.gov The validation of such a method is critical to ensure its reliability and would include the determination of parameters like linearity, accuracy, precision (repeatability and intermediate precision), specificity, and the limit of quantitation (LOQ). nih.gov
Table 1: Illustrative HPLC Method Parameters for Analysis of this compound
| Parameter | Example Condition |
| Column | C18, 2.2 µm, 2.1 x 100 mm |
| Mobile Phase | Acetonitrile (B52724):Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 0.3 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
This table is illustrative and based on typical parameters for similar compounds.
Validation studies for related compounds have demonstrated the capability of HPLC to quantify impurities at levels as low as 0.025% relative to the main compound. nih.gov
Gas Chromatography (GC) is particularly useful for the analysis of volatile intermediates that may be present in the synthesis of this compound. For instance, in syntheses involving the protection of a ketone group as a ketal, volatile starting materials or byproducts could be monitored by GC. The technique is also suitable for monitoring the progress of certain reactions where the reactants or products are sufficiently volatile and thermally stable.
For the isolation of pure this compound for research purposes, preparative chromatography is often employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to separate larger quantities of material. Column chromatography, a form of preparative chromatography, is a standard method for the purification of spirocyclic amines. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and eluent system is critical for achieving effective separation from impurities.
In-Process Reaction Monitoring Techniques
In-process monitoring techniques are vital for understanding reaction kinetics, identifying intermediates, and determining reaction endpoints, which aids in the optimization of the synthesis of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy, when used as an online monitoring tool, is a powerful method for studying reaction kinetics in real-time. nih.govresearchgate.net By circulating the reaction mixture through an NMR flow cell, spectra can be acquired at regular intervals without the need for sample preparation or the use of deuterated solvents. researchgate.netresearchgate.net This allows for the direct observation of the consumption of reactants and the formation of products and intermediates. researchgate.net
For the synthesis of this compound, online NMR could be used to study the kinetics of the reductive amination step, providing valuable data for process optimization. researchgate.net The high resolution of NMR can allow for the precise quantification of different species in the reaction mixture. solvias.com Hyperpolarization techniques can even be used to enhance the signal of key species, allowing for the detection of transient intermediates. nih.gov
Table 2: Potential Applications of Online NMR in the Synthesis of this compound
| Application | Information Gained |
| Kinetic Studies | Reaction rates, reaction order, activation energy |
| Intermediate Detection | Identification of transient species |
| Reaction Endpoint | Determination of reaction completion |
| Byproduct Formation | Quantification of side reactions |
In addition to spectroscopic methods, chromatographic techniques such as HPLC and GC can be adapted for in-process reaction monitoring. By taking aliquots from the reaction mixture at various time points and analyzing them, the progress of the reaction can be tracked. This method is particularly useful for complex reaction mixtures where NMR signals may overlap. The quantitative data obtained from chromatographic monitoring can be used to build kinetic models of the reaction system. researchgate.net For instance, the disappearance of a starting material like 2-azaspiro[4.5]decan-8-one and the appearance of the this compound product can be plotted over time to determine the reaction profile.
Advanced hyphenated techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis
The analysis of complex mixtures containing this compound and its related impurities or metabolites necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation technique with a sensitive detection method, are indispensable tools in modern research and development for providing comprehensive qualitative and quantitative information. nih.govarkat-usa.org Among these, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are paramount for their high resolution, sensitivity, and specificity. nih.gov
These techniques are particularly well-suited for the analysis of pharmaceutical compounds and their presence in complex biological or environmental matrices. nih.govnih.gov The combination of a chromatographic separation step with mass spectrometric detection allows for the isolation of individual components from a mixture and their subsequent structural elucidation and quantification. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For a molecule like this compound, which possesses a relatively high molecular weight, appropriate derivatization might sometimes be employed to increase its volatility and improve chromatographic performance, although it may also be amenable to direct analysis depending on the specific GC conditions.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule, allowing for its identification.
The electron impact (EI) ionization mode is commonly used in GC-MS, which leads to characteristic fragmentation patterns. For this compound, key fragmentation pathways would likely involve the cleavage of the benzyl (B1604629) groups, fragmentation of the spirocyclic core, and various rearrangements.
Detailed Research Findings from Representative GC-MS Analysis
Below is a data table representing plausible findings from a GC-MS analysis of a sample containing this compound. The table includes the retention time, observed mass-to-charge ratios (m/z) of the molecular ion and key fragments, and their probable assignments based on the structure of the compound.
| Retention Time (min) | Observed m/z | Relative Intensity (%) | Proposed Fragment Assignment |
| 15.2 | 348.5 | 40 | [M]+ (Molecular Ion) |
| 15.2 | 257.3 | 100 | [M - C7H7]+ (Loss of a benzyl group) |
| 15.2 | 91.1 | 85 | [C7H7]+ (Tropylium ion from benzyl group) |
| 15.2 | 166.2 | 30 | Fragmentation of the spirocyclic ring |
| 15.2 | 198.2 | 25 | Cleavage of the dibenzylamine (B1670424) moiety |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers significant advantages for the analysis of a broader range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. nih.gov This technique couples the high-resolution separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry.
In LC-MS/MS, the sample is first separated by LC, and the eluent is introduced into the mass spectrometer. An initial mass analyzer (MS1) selects a specific precursor ion (e.g., the protonated molecular ion, [M+H]+, of this compound). This selected ion is then subjected to collision-induced dissociation (CID) in a collision cell, where it breaks apart into product ions. A second mass analyzer (MS2) then separates and detects these product ions, generating a product ion spectrum that is characteristic of the precursor ion. nih.gov
This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity for quantitative analysis in complex matrices.
Detailed Research Findings from Representative LC-MS/MS Analysis
The following table illustrates the type of data obtained from an LC-MS/MS analysis of this compound. The data includes the precursor ion, collision energy, and the resulting major product ions.
| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Proposed Fragment Assignment |
| 349.5 | 20 | 258.3 | [M+H - C7H7]+ (Loss of a neutral benzyl group) |
| 349.5 | 20 | 91.1 | [C7H7]+ (Tropylium ion) |
| 349.5 | 35 | 166.2 | Further fragmentation of the spirocycle |
| 349.5 | 35 | 120.1 | Fragment from the dibenzylamine portion |
These advanced hyphenated techniques are crucial for the detailed characterization and quantification of this compound in various research and development settings, enabling a thorough understanding of its behavior in complex chemical systems.
Emerging Research Perspectives and Potential Applications in Chemical Science
N,N-Dibenzyl-2-azaspiro[4.5]decan-8-amine as a Synthetic Intermediate
The utility of this compound as a synthetic intermediate is a cornerstone of its research interest. The dibenzyl groups on the exocyclic amine serve as robust protecting groups that can be removed under specific conditions, typically through catalytic hydrogenation. This allows for selective functionalization at the amine positions, making the molecule a versatile building block.
Spirocyclic systems are prevalent motifs in a variety of biologically active natural products, particularly in alkaloids isolated from plants and marine sponges. mdpi.comresearchgate.net The 2-azaspiro[4.5]decane core is a key structural feature in several alkaloid families. Consequently, this compound represents a valuable precursor for the total synthesis of such complex natural products.
Researchers can utilize this compound as a foundational scaffold, introducing further chemical complexity through a series of controlled reactions. The presence of two distinct amine functionalities—a tertiary amine within the spirocycle and a protected primary amine on the cyclohexane (B81311) ring—offers orthogonal handles for synthetic manipulation. For instance, the exocyclic amine, once deprotected, can be acylated, alkylated, or used in cyclization reactions to build more elaborate molecular architectures, mimicking the intricate structures of natural targets.
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of related compounds for biological screening. nih.gov The rigid three-dimensional structure of the 2-azaspiro[4.5]decane scaffold makes it an ideal core for generating libraries of diverse small molecules. nih.gov
The synthesis of a library based on the this compound scaffold would typically involve a divergent strategy. nih.gov The initial step would be the removal of the benzyl (B1604629) protecting groups to unmask the primary amine at the C-8 position and the secondary amine at the N-2 position. These two nucleophilic sites can then be derivatized with a wide array of building blocks (e.g., acyl chlorides, sulfonyl chlorides, isocyanates, or aldehydes via reductive amination) to create a library of compounds with diverse functionalities and steric properties. This approach allows for the systematic exploration of the chemical space around the spirocyclic core to identify molecules with desired biological activities.
Table 1: Hypothetical Combinatorial Library from a Deprotected 2-Azaspiro[4.5]decan-8-amine Scaffold
| Entry | R¹ Group at N-2 | R² Group at C-8 Amine | Potential Properties |
|---|---|---|---|
| 1 | Acetyl (-COCH₃) | Benzoyl (-COC₆H₅) | Increased polarity, H-bond acceptor |
| 2 | Methyl (-CH₃) | Phenylsulfonyl (-SO₂C₆H₅) | Modified basicity, potential for specific interactions |
| 3 | H | 4-Chlorobenzyl (-CH₂C₆H₄Cl) | Introduction of a halogen for binding studies |
| 4 | Cyclopropyl (-C₃H₅) | Isopropyl (-CH(CH₃)₂) | Increased lipophilicity and metabolic stability |
Applications in Supramolecular Chemistry
Supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized assemblies. The well-defined structure of this compound makes it a candidate for use in this field. The aromatic benzyl groups can participate in π-π stacking interactions, while the amine groups can form hydrogen bonds. These interactions could allow the molecule to act as a guest in a host-guest system or to self-assemble into larger, ordered structures. The rigidity of the spiro-core helps to pre-organize the interacting functional groups, potentially leading to more stable and well-defined supramolecular architectures.
Development of Novel Catalytic Systems Utilizing the Amine Moiety
Amines are widely used as organocatalysts for a variety of chemical transformations. The amine functionalities in the 2-azaspiro[4.5]decane scaffold could be leveraged for catalysis. After debenzylation, the resulting primary and secondary amines could potentially catalyze reactions such as aldol (B89426) condensations, Michael additions, or Mannich reactions. Furthermore, the synthesis of a chiral version of the spirocyclic core could lead to the development of highly effective asymmetric catalysts, where the rigid scaffold would create a well-defined chiral environment around the catalytic amine site, enabling high levels of stereocontrol.
Exploration as a Ligand in Coordination Chemistry
The nitrogen atoms in this compound can act as electron-pair donors, making the compound a potential ligand for coordinating with metal ions. nih.gov The molecule could function as a bidentate ligand, binding to a metal center through the N-2 and N-8 nitrogen atoms to form a stable chelate complex. The specific coordination geometry would be dictated by the rigid spirocyclic backbone.
The properties of the resulting metal complexes, such as their stability, reactivity, and spectroscopic characteristics, can be fine-tuned by modifying the substituents on the ligand. nih.gov Such coordination complexes could find applications in catalysis, materials science, or as imaging agents. For example, complexes with paramagnetic metal ions could be explored as contrast agents for magnetic resonance imaging (MRI), while complexes with catalytically active metals could be used to promote specific chemical transformations.
Table 2: Potential Coordination Parameters with Metal Ions
| Metal Ion | Potential Coordination Number | Likely Geometry | Potential Application |
|---|---|---|---|
| Cu(II) | 4 | Distorted Square Planar | Catalysis, Antimicrobial Agent |
| Zn(II) | 4 | Tetrahedral | Fluorescent Sensor |
| Ni(II) | 4 or 6 | Square Planar or Octahedral | Catalysis |
| Ru(II) | 6 | Octahedral | Photodynamic Therapy |
Advancements in Methodologies for Spirocyclic Compound Synthesis
The synthesis of spirocyclic compounds has long been a challenge for organic chemists due to the difficulty of constructing the sterically demanding spiro-center. rsc.orgresearchgate.net However, significant progress has been made in recent years, with the development of new synthetic methodologies. These advancements include multicomponent reactions, cascade reactions, and asymmetric organocatalysis, which have made complex spirocycles more accessible. rsc.org
The synthesis of this compound and its analogs benefits from these modern synthetic methods. For example, intramolecular cyclization of appropriately substituted cyclohexanone (B45756) or piperidine (B6355638) precursors is a common strategy. The Staudinger reaction and metal-free C-H insertion reactions are other advanced techniques that have been applied to the synthesis of spiro-lactams, a related class of compounds. uc.pt The ongoing development of more efficient and stereoselective methods for spirocycle synthesis will continue to facilitate the exploration of compounds like this compound and their applications in chemical science. rsc.orgrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
